D-myo-Inositol 2,4-bisphosphate ammonium salt
Description
D-myo-Inositol 2,4-bisphosphate ammonium salt is a phosphorylated derivative of myo-inositol, a cyclic polyol central to eukaryotic cell signaling. The compound features phosphate groups esterified at the 2- and 4-positions of the myo-inositol ring, distinguishing it from other isomers. Inositol bisphosphates like this are critical intermediates in phosphoinositide metabolism, modulating enzyme activity, calcium signaling, and membrane dynamics .
Properties
IUPAC Name |
azane;[(1S,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPCMXEOPACSF-KZRZVXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26N4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585185 | |
| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106358-02-5 | |
| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Protection
A common starting material is 2,3,4-tri-O-benzyl-D-xylose, which undergoes a Wittig reaction followed by oxidation to form a diene intermediate. Grubbs’ catalyst-mediated ring-closing metathesis then yields conduritol derivatives, which are critical for constructing the cyclohexane backbone of myo-inositol. For example, conduritol F derivatives can be dihydroxylated to generate tetra-O-benzyl-L-chiro-inositol, which is subsequently converted to D-myo-inositol intermediates via stereochemical inversion.
Table 1: Key Steps in Precursor Synthesis
Phosphorylation Strategies
Phosphorylation at the 2- and 4-positions is achieved using phosphitylation reagents such as bis(benzyloxy)(diisopropylamino)phosphine in the presence of 1H-tetrazole. This step is typically performed after selective protection of other hydroxyl groups to ensure regioselectivity. For instance, benzyl and p-methoxybenzyl groups are employed to shield positions 1, 3, 5, and 6, leaving the 2- and 4-hydroxyls exposed for phosphorylation. Subsequent hydrogenolysis removes benzyl protections, while ammonium hydroxide treatment converts the phosphate esters into the ammonium salt form.
Enzymatic Phosphorylation of myo-Inositol Derivatives
| Enzyme | Substrate | Cofactors | Yield (%) | Reference |
|---|---|---|---|---|
| PIP5K | myo-Inositol 4-phosphate | ATP, Mg²⁺ | 60–70 | |
| Mutant IPMK | myo-Inositol 1,3,4-trisphosphate | ATP, Mn²⁺ | ~50 |
Modification of Existing Inositol Phosphates
Dephosphorylation and Rephosphorylation
D-myo-Inositol 2,4-bisphosphate can be synthesized via partial dephosphorylation of higher phosphates, such as 1,2,4,6-tetrakisphosphate. Alkaline phosphatases or phosphoesterases selectively remove phosphate groups from positions 1 and 6, followed by ammonium salt formation via ion exchange.
Orthoester-Mediated Protection
Orthoformate intermediates (e.g., 2,4,6-tri-O-allyl-myo-inositol orthoformate) enable selective deprotection and phosphorylation. Hydrolysis of the orthoformate group under acidic conditions exposes hydroxyls at positions 1, 3, and 5, allowing sequential phosphorylation at 2 and 4 after re-protection.
Table 3: Orthoester-Based Synthesis Workflow
| Step | Conditions | Outcome |
|---|---|---|
| Orthoformate Formation | HCl, reflux | Exposes 1,3,5-OH |
| Allylation | NaH, allyl bromide, DMF | Protects 2,4,6-OH |
| Phosphitylation | P(III) reagent, 1H-tetrazole | Installs phosphate at 2 and 4 |
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (eluent: CHCl₃/acetone 15:1) resolves intermediates, while ion-exchange chromatography isolates the ammonium salt form. HPLC with a C18 column and ammonium bicarbonate buffer ensures final purity >95%.
Spectroscopic Confirmation
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³¹P NMR : Peaks at δ −0.5 to −1.2 ppm confirm phosphate groups.
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Mass Spectrometry : ESI-MS m/z 357.15 [M−NH₄]⁻ matches the molecular formula C₆H₁₂O₁₂P₂.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 2,4-bisphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce inositol derivatives with lower oxidation states .
Scientific Research Applications
Cell Signaling and Signal Transduction
D-myo-Inositol 2,4-bisphosphate is involved in the phosphoinositide signaling pathway. It acts as a substrate for several kinases and phosphatases that modulate cellular responses to external stimuli. Research has shown that it can influence:
- Phosphatidylinositol turnover : It participates in the synthesis and degradation of phosphatidylinositol phosphates, crucial for signal transduction mechanisms .
- Calcium signaling : By regulating the release of calcium from intracellular stores, it plays a role in muscle contraction and neurotransmitter release.
Cellular Metabolism
Studies indicate that D-myo-Inositol 2,4-bisphosphate is involved in metabolic pathways that affect energy homeostasis and lipid metabolism. It has been shown to:
- Regulate glucose uptake : Enhancing insulin sensitivity in adipocytes and muscle cells .
- Modulate lipid synthesis : Affecting the activity of enzymes involved in fatty acid synthesis.
Neurobiology
In neurobiology, D-myo-Inositol 2,4-bisphosphate has been implicated in neuronal signaling processes. Its applications include:
- Neurotransmitter release : It modulates synaptic transmission by influencing ion channel activity .
- Neuronal survival : In studies involving neuroprotection, it has shown potential in protecting neurons from apoptosis under stress conditions.
Applications Summary
| Application Area | Specific Uses |
|---|---|
| Cell Biology | Signal transduction, membrane dynamics |
| Pharmacology | Drug development targeting metabolic pathways |
| Neurobiology | Neurotransmitter modulation |
Case Study on Insulin Sensitivity
A study conducted by Dai et al. (2019) demonstrated that D-myo-Inositol 2,4-bisphosphate enhances insulin receptor signaling pathways in adipocytes, leading to improved glucose uptake and metabolism . This finding suggests its potential therapeutic role in managing insulin resistance.
Neuroprotective Effects
Research by Hammond et al. (2012) highlighted the neuroprotective effects of D-myo-Inositol 2,4-bisphosphate against oxidative stress-induced neuronal damage. The compound was shown to stabilize calcium levels within neurons, thereby reducing apoptotic signals .
Mechanism of Action
The mechanism of action of D-myo-Inositol 2,4-bisphosphate ammonium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Inositol phosphates and phosphoinositides, which are involved in various cellular signaling pathways.
Pathways Involved: The compound can modulate the activity of enzymes such as phospholipase C, which plays a crucial role in the hydrolysis of phosphatidylinositol bisphosphates, leading to the release of secondary messengers like inositol trisphosphate and diacylglycerol
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of inositol phosphates is highly dependent on the positions and number of phosphate groups. Below is a comparative analysis of D-myo-inositol 2,4-bisphosphate ammonium salt and its analogs:
Table 1: Key Characteristics of Selected Inositol Phosphates
Mechanistic Insights from Research
- Inhibition of Phospholipase C (PLC) Binding: demonstrates that phosphate positioning significantly impacts PLC-δ1 binding. For example: D-myo-Inositol 2,4,5-trisphosphate (2,4,5-P3) showed near-equivalent inhibition to Ins(1,4,5)P3, while D-myo-Inositol 1,4-bisphosphate (1,4-P2) had weaker effects . This suggests that the 2-phosphate group in bis/trisphosphates may enhance interactions with PLC, though direct data for 2,4-P2 is lacking.
Metabolic Pathways :
Ins(1,4,5)P3 is phosphorylated to Ins(1,3,4,5)P4, a tetrakisphosphate critical for nuclear signaling . The absence of a 1-phosphate in 2,4-P2 likely excludes it from this pathway, implying divergent roles.Salt Form and Solubility : Ammonium salts (e.g., Ins(1,3,4,5)P4 ammonium salt) enhance solubility in aqueous buffers, facilitating experimental use . Potassium salts (e.g., hexapotassium Ins(1,4,5)P3) are common in commercial preparations but may alter ionic strength in assays .
Biological Activity
D-myo-Inositol 2,4-bisphosphate ammonium salt is a significant compound in the field of cell signaling and biochemistry. It plays a crucial role in various biological processes, particularly in calcium signaling pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Overview of D-myo-Inositol 2,4-bisphosphate
D-myo-Inositol 2,4-bisphosphate (Ins(2,4)P2) is a derivative of myo-inositol and part of the inositol phosphate family. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which is hydrolyzed by phospholipase C to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). Ins(2,4)P2 acts as a second messenger involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Ins(2,4)P2 is involved in the regulation of intracellular calcium levels by activating inositol trisphosphate receptors (IP3Rs), which facilitate calcium release from the endoplasmic reticulum. This process is critical for numerous physiological functions, including muscle contraction, neurotransmitter release, and cell signaling pathways.
- Calcium Signaling: Ins(2,4)P2 contributes to the modulation of calcium ions within cells. Studies have shown that it can potentiate calcium release more effectively than other inositol phosphates under certain conditions .
- Cell Proliferation: The compound has been implicated in promoting cell growth and survival through its interactions with various signaling pathways .
Synthesis and Characterization
The synthesis of D-myo-Inositol 2,4-bisphosphate has been achieved through various chemical methods. For example:
- Synthetic Pathways: Recent studies have outlined efficient synthetic routes that utilize protected derivatives of myo-inositol to produce Ins(2,4)P2 with high yields and purity .
Case Studies
- Calcium Release Assays:
-
Therapeutic Applications:
- Research indicates that D-myo-Inositol 2,4-bisphosphate may have therapeutic potential in conditions characterized by dysregulated calcium signaling. For instance, its role in cancer cell proliferation suggests that it could be targeted for therapeutic intervention in malignancies where calcium signaling is aberrant .
Comparative Analysis of Inositol Phosphates
The following table summarizes the biological activities of various inositol phosphates compared to D-myo-Inositol 2,4-bisphosphate:
| Inositol Phosphate | Calcium Release Activity | Role in Cell Signaling | Therapeutic Potential |
|---|---|---|---|
| D-myo-Inositol 1,4,5-trisphosphate | High | Primary second messenger | Diabetes management |
| D-myo-Inositol 3-phosphate | Moderate | Involved in insulin signaling | Metabolic disorders |
| D-myo-Inositol 2,4-bisphosphate | Very High | Potentiates IP3R activity | Cancer therapy |
Q & A
Q. How can D-myo-inositol 2,4-bisphosphate ammonium salt be synthesized and purified for experimental use?
Synthesis typically involves enzymatic or chemical phosphorylation of myo-inositol precursors. For purification, reverse-phase HPLC with a C18 column is recommended, using a mobile phase of ammonium phosphate buffer (pH 10) and methanol (75:25) . Ensure low actinic glassware and refrigerated autosampler conditions (4–8°C) to prevent degradation during analysis . Post-synthesis, lyophilization in an inert atmosphere (e.g., nitrogen) enhances stability for long-term storage .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Store at 15–30°C in a dry, inert environment. Avoid exposure to moisture, as hydrolysis of phosphate groups can occur. For reconstituted solutions, refrigerate immediately (4°C) and use within 24 hours . Lyophilized powder should be sealed under vacuum or nitrogen to prevent oxidation .
Q. Which analytical methods are most reliable for characterizing this compound?
- HPLC : Use a refrigerated autosampler and a phosphate buffer-methanol gradient for high-resolution separation .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight and phosphorylation pattern .
- Nuclear magnetic resonance (NMR) : ¹H- and ³¹P-NMR in deuterated water (D₂O) resolves stereochemical configurations .
Advanced Research Questions
Q. How does this compound interact with ion channels or signaling proteins?
This compound acts as a secondary messenger in pathways like PI3K/Akt. For functional studies:
- Electrophysiology : Apply the compound (1–10 µM) to cell lines expressing KCNQ2 channels to assess modulation of ion currents .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., PH domains) and measure binding kinetics in buffers containing 200 mM ammonium acetate (pH 6.9) .
- Fluorescence polarization : Use fluorescently labeled inositol phosphates to quantify protein binding affinities .
Q. How can contradictory data on its activity in different experimental systems be resolved?
Conflicting results may arise from:
- Buffer composition : Phosphate or ammonium ions can compete with binding. Use low-ionic-strength buffers (e.g., 20 mM HEPES) .
- Cellular context : Cell-specific phosphatase activity may alter phosphorylation states. Validate using phosphatase inhibitors (e.g., sodium orthovanadate) .
- Structural analogs : Confirm specificity with competition assays using non-hydrolyzable analogs (e.g., 1,2-dioctanoyl derivatives) .
Q. What experimental designs are recommended to study its role in lipid signaling cascades?
- Lipid extraction : Use chloroform-methanol (2:1) to isolate phosphoinositides from membranes, followed by TiO₂ enrichment for LC-MS analysis .
- Knockdown/knockout models : CRISPR/Cas9 targeting inositol phosphate kinases/phosphatases can delineate pathway dependencies .
- Dynamic tracking : Incorporate ³²P-labeled ATP in live-cell assays to monitor real-time phosphorylation .
Q. How can researchers detect and quantify this compound in complex biological matrices?
- LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column paired with tandem MS for high sensitivity .
- Metabolic labeling : Use ¹³C-glucose to trace inositol phosphate biosynthesis in cell cultures .
- Immunoassays : Develop monoclonal antibodies against the 2,4-bisphosphate epitope for ELISA-based detection .
Q. What are the challenges in quantifying its concentration in lipid mixtures, and how can they be mitigated?
Challenges include low abundance and co-elution with structurally similar lipids. Solutions:
- Isotope dilution : Spike samples with deuterated internal standards (e.g., D₆-myo-inositol bisphosphate) .
- Differential extraction : Separate charged inositol phosphates from neutral lipids using ion-exchange cartridges .
- Data normalization : Express concentrations relative to total lipid phosphate or housekeeping lipids (e.g., phosphatidylcholine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
